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Gandotinib Clinical Trial Data Summary

The table below summarizes the key efficacy and safety findings from the main clinical trials of Gandetinib.
A Phase 2 study specifically evaluated its use in patients with myeloproliferative neoplasms (MPNs) who

had previously failed treatment with Ruxolitinib, a standard-of-care JAK inhibitor [1] [2].

Trial Phase Patient Population Key Efficacy Findings Key Safety Findings

| Phase 2 [2] | JAK2 V617F-positive MPNs (PV, ET, MF); included patients previously treated with
Ruxolitinib [1]. | Overall Response Rate (ORR):

¢ Polycythemia Vera (PV): 95%
e Essential Thrombocythemia (ET): 90.5%
e Myelofibrosis (MF): 9.1%

Symptom Improvement:

44% had =50% improvement in MPN-SAF Total Symptom Score at 1 year [2]. | Most Frequent
Grade 3/4 Events:

Anemia (11.6%)

Hyperuricemia (3.2%)

Fatigue (2.9%)
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e Diarrhea (2.2%)

e Thrombocytopenia (2.2%) [2]. | | Phase 1 [3] | JAK2 V617F-positive Myelofibrosis, Polycythemia
Vera, Essential Thrombocythemia. | Spleen Volume Reduction: 20/32 (62.5%) evaluable patients
achieved a =50% reduction in palpable spleen length at some point during therapy [3]. | Maximum
Tolerated Dose: 120 mg daily.

Most Common Any-Grade AEs: Diarrhea (55.3%) and Nausea (42.1%), mostly Grade 1.

Dose-Limiting Toxicities: Increased blood creatinine and hyperuricemia [3]. |

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from recent preclinical and clinical studies

are detailed below.

¢ Preclinical Study on Mastocytosis (2025): This study investigated Gandotinib and Fedratinib in
human mast cell (MC) lines (HMC-1.2 and ROSAKIT D816V) and primary human cord blood-
derived MCs.

o Cell Viability Assay: Cells were seeded and treated with JAK inhibitors for 48 hours. Viability
was determined using the CyQUANT XTT assay, measuring absorbance at 450 nm and 660
nm. IC50 values were calculated via non-linear regression analysis [4].

o Proliferation & Apoptosis Assays: Proliferation was measured after treatment with inhibitors.
Apoptosis was assessed using flow cytometry-based assays (not explicitly detailed, but typical
methods include Annexin V/PI staining) [4].

o Combinatorial Drug Testing: Gandotinib and Fedratinib were combined with TKIs
(Avapritinib, Midostaurin) to test for enhanced effects compared to TKI monotherapy [4].

e Phase 1 Clinical Trial Design: The first-in-human study for Gandotinib had a standard 3 + 3 dose-

escalation design.

o Primary Objectives: Determine safety, tolerability, and the recommended oral daily dose.

o Dosing Regimen: Gandotinib was administered orally once daily in 28-day cycles. The
Maximum Tolerated Dose (MTD) was defined as 120 mg.

o Patient-Reported Outcomes (PROs): Efficacy was also measured using the
Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) and the EORTC
QLQ-C30 questionnaire at baseline and regular intervals [3].
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Gandotinib's Mechanism of Action and Signaling
Pathway

Gandotinib is a small-molecule inhibitor that selectively targets Janus kinase 2 (JAK2) and demonstrates
increased potency for the mutated JAK2V617F isoform, which drives the pathogenesis of many MPNs [3]
[1]. The following diagram illustrates the JAK-STAT signaling pathway that Gandotinib inhibits.
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Research Implications and Data Gaps

¢ Promising Efficacy in Specific MPNs: The high response rates in JAK2 V617F-mutated PV and
ET are notable and suggest a population where Gandotinib may offer significant benefit [2].

¢ Limited Efficacy in Myelofibrosis: The low ORR in MF patients, particularly those without the JAK2
V617F mutation or who are Ruxolitinib-resistant, indicates a limited role in this advanced disease
setting [2].

e Critical Data Gap on Overall Survival: The search results do not contain any direct head-to-head
comparison of Gandotinib versus standard care (like Ruxolitinib) with overall survival as an endpoint.
The available efficacy data focuses on response rates and symptom improvement. Overall survival
data from a randomized Phase 3 trial is absent, which is crucial for definitive comparison.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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